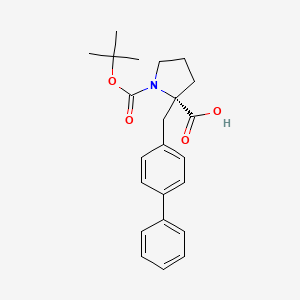
Boc-(S)-alpha-(4-biphenylmethyl)-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-alpha-(4-biphenylmethyl)-proline is a chemical compound with the CAS Number: 1217857-74-3 . It has a molecular weight of 381.47 and its IUPAC name is (2S)-2-([1,1’-biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of Boc-(S)-alpha-(4-biphenylmethyl)-proline is C23H27NO4 . The InChI code for this compound is 1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 .Physical And Chemical Properties Analysis
Boc-(S)-alpha-(4-biphenylmethyl)-proline is an off-white powder . It has a melting point of 158-164°C . The compound is stored at 0-8°C .Scientific Research Applications
Enantioselective Catalysis
Boc-(S)-alpha-(4-biphenylmethyl)-proline has been utilized as a chiral ligand in asymmetric catalysis. For instance, it serves as a ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, demonstrating the versatility of proline-derived compounds in enhancing reaction selectivity and yields in organic synthesis (Yi‐feng Zhou et al., 2004).
Peptide Conformational Analysis
Research on peptides containing Boc-(S)-alpha-(4-biphenylmethyl)-proline analogs reveals insights into peptide conformation. For example, a study on a 16-residue peptide analog demonstrated the presence of various structural features like 3(10)-helix, alpha-helix, and beta-bend ribbon, highlighting the role of proline residues in influencing peptide conformation (I. Karle et al., 1987).
Polymer Synthesis
Boc-(S)-alpha-(4-biphenylmethyl)-proline is involved in the synthesis of well-defined polypeptides and copolypeptides. Its incorporation into the synthesis process aids in overcoming challenges related to the low purity of monomers and the polymerization of N-carboxy anhydrides, leading to the production of homopolymers and copolypeptides with high molecular and compositional homogeneity (M. Gkikas et al., 2011).
Metal-Organic Frameworks (MOFs)
The application of Boc-(S)-alpha-(4-biphenylmethyl)-proline extends to the functionalization of metal-organic frameworks (MOFs). A study demonstrated the incorporation of proline moieties into a MOF, resulting in a highly porous enantiomerically pure framework. This research opens avenues for the development of chiral MOFs with potential applications in enantioselective catalysis and separation processes (Christel Kutzscher et al., 2015).
Fluorescent Sensing
Boc-(S)-alpha-(4-biphenylmethyl)-proline derivatives have been explored in the design of fluorescent sensors for chiral recognition. A sensor incorporating this compound exhibited highly enantioselective fluorescence responses to N-Boc-proline, demonstrating its potential in the selective detection and recognition of chiral amino acid derivatives (Xuan He et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, BOC-®-ALPHA-(4-BIPHENYLMETHYL)-PROLINE, suggests that if inhaled, the victim should be moved into fresh air . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMRGCBNUYVIW-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-alpha-(4-biphenylmethyl)-proline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

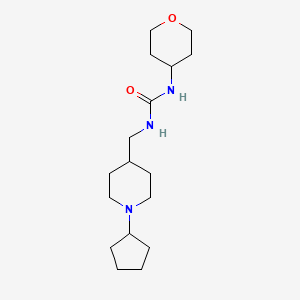
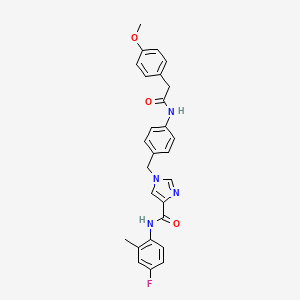
![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)
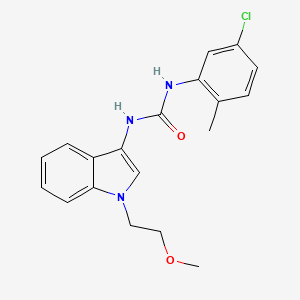
![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)
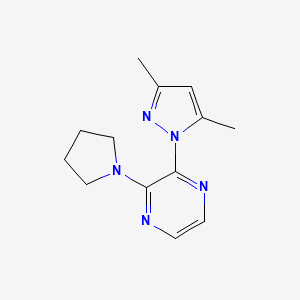
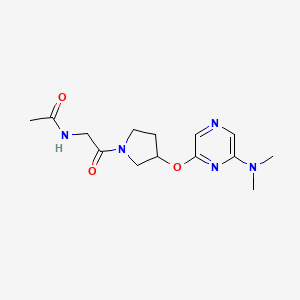
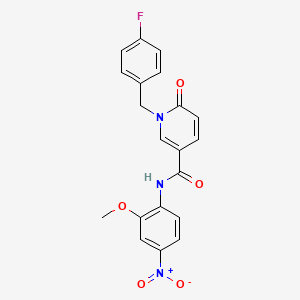
![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)
![3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2620048.png)
![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)
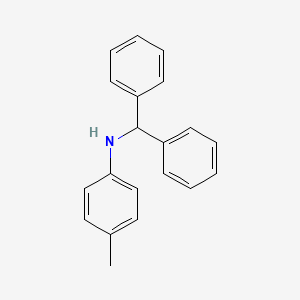
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2620057.png)